molecular formula C11H15N3S B5683877 N-(1H-benzimidazol-2-ylsulfanyl)-N-ethylethanamine

N-(1H-benzimidazol-2-ylsulfanyl)-N-ethylethanamine

Cat. No.: B5683877
M. Wt: 221.32 g/mol
InChI Key: JRKZUFDXDDASRT-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-2-ylsulfanyl)-N-ethylethanamine is a chemical compound that features a benzimidazole ring, which is known for its diverse biological activities.

Properties

IUPAC Name

N-(1H-benzimidazol-2-ylsulfanyl)-N-ethylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3S/c1-3-14(4-2)15-11-12-9-7-5-6-8-10(9)13-11/h5-8H,3-4H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRKZUFDXDDASRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)SC1=NC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-2-ylsulfanyl)-N-ethylethanamine typically involves the reaction of 1H-benzimidazole-2-thiol with ethylamine under controlled conditions. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) or ethanol, with the presence of a base like sodium hydroxide to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzimidazol-2-ylsulfanyl)-N-ethylethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzimidazole ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-ylsulfanyl)-N-ethylethanamine involves its interaction with various molecular targets. The benzimidazole ring can bind to enzymes and receptors, inhibiting their activity. This is particularly relevant in its antimicrobial and anticancer activities, where it disrupts essential biological processes in pathogens or cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
  • N-[1-(1H-benzimidazol-2-ylsulfanyl)-2,2,2-trichloroethyl]arenesulfonamides
  • 1H-benzimidazole-2-thiol derivatives

Uniqueness

N-(1H-benzimidazol-2-ylsulfanyl)-N-ethylethanamine is unique due to its specific structure, which combines the benzimidazole ring with an ethylamine group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

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